molecular formula C12H9Cl2NO4S2 B10872369 Methyl 5-chloro-3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate

Methyl 5-chloro-3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B10872369
M. Wt: 366.2 g/mol
InChI Key: CMCWFKNIOOIRDB-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-[(2-chloroanilino)sulfonyl]-2-thiophenecarboxylate is an organic compound with the molecular formula C12H9Cl2NO4S2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both chloro and sulfonyl functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-3-[(2-chloroanilino)sulfonyl]-2-thiophenecarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carboxylic acid, which is chlorinated to introduce the chloro substituent at the 5-position.

    Sulfonylation: The chlorinated thiophene is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group at the 3-position.

    Amination: The sulfonylated intermediate is reacted with 2-chloroaniline to form the desired anilino derivative.

    Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of a suitable catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-[(2-chloroanilino)sulfonyl]-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Derivatives with different substituents replacing the chloro groups.

    Oxidation: Sulfoxides or sulfones.

    Hydrolysis: Thiophene-2-carboxylic acid derivatives.

Scientific Research Applications

Methyl 5-chloro-3-[(2-chloroanilino)sulfonyl]-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-[(2-chloroanilino)sulfonyl]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro groups may also contribute to the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-(methylsulfamoyl)-thiophene-2-carboxylate
  • Methyl 5-chloro-N-(methoxycarbonylmethyl)-3-sulfamoyl-thiophene-2-carboxylate

Uniqueness

Methyl 5-chloro-3-[(2-chloroanilino)sulfonyl]-2-thiophenecarboxylate is unique due to the presence of both chloro and sulfonyl groups, which impart distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C12H9Cl2NO4S2

Molecular Weight

366.2 g/mol

IUPAC Name

methyl 5-chloro-3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C12H9Cl2NO4S2/c1-19-12(16)11-9(6-10(14)20-11)21(17,18)15-8-5-3-2-4-7(8)13/h2-6,15H,1H3

InChI Key

CMCWFKNIOOIRDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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